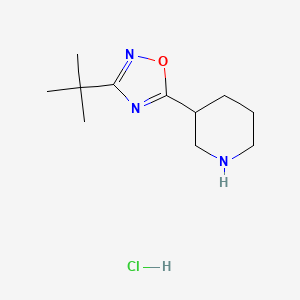

![molecular formula C10H17N3O B3059937 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1439902-18-7](/img/structure/B3059937.png)

2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Vue d'ensemble

Description

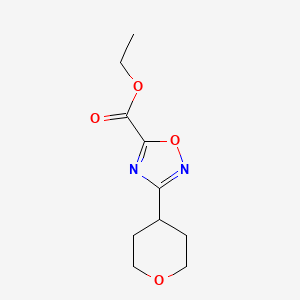

“2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine” is a chemical compound with the molecular formula C10H17N3O. It has a molecular weight of 231.73 g/mol . The IUPAC name for this compound is 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)piperidine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H17N3O.ClH/c1-7(2)10-12-9(13-14-10)8-5-3-4-6-11-8;/h7-8,11H,3-6H2,1-2H3;1H .Physical and Chemical Properties Analysis

The compound “this compound” is a powder with a molecular weight of 231.73 g/mol . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

1,3,4-Oxadiazole bearing compounds, including those similar to 2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine, have garnered interest due to their biological activities. Research by Khalid et al. (2016) involved synthesizing a series of N-substituted derivatives related to this chemical structure. These compounds were evaluated for their antimicrobial activities, showcasing moderate to significant activity against various bacterial strains (Khalid et al., 2016).

Antimicrobial Properties

A study by Krolenko et al. (2016) on similar derivatives indicated strong antimicrobial activity, emphasizing the potential of these compounds in addressing microbial infections. The study included a structure-activity relationship analysis, enhancing understanding of the factors influencing antimicrobial efficacy (Krolenko et al., 2016).

Antiproliferative and Tubulin Inhibition

A notable application in cancer research was explored by Krasavin et al. (2014), who discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, related to the chemical structure . These compounds act as tubulin inhibitors, demonstrating potential as therapeutic agents in cancer treatment (Krasavin et al., 2014).

GPR119 Agonist Activity

In the field of metabolic disorders, Kubo et al. (2021) undertook optimization efforts involving compounds structurally similar to this compound. They focused on enhancing G protein-coupled receptor 119 (GPR119) agonist activity, leading to potential advancements in treating diabetic conditions (Kubo et al., 2021).

Anticancer Potential

Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showing promise as anticancer agents. This work underscores the relevance of such compounds in developing new therapeutic strategies for cancer treatment (Rehman et al., 2018).

Safety and Hazards

The compound “2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Mode of Action

Compounds with a 1,2,4-oxadiazole ring, such as this one, are known to be involved in various therapeutic applications . They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Biochemical Pathways

1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond, which is actively employed in organic synthesis .

Result of Action

Compounds with a 1,2,4-oxadiazole ring have been found to exhibit a wide range of biological activities .

Propriétés

IUPAC Name |

2-piperidin-2-yl-5-propan-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-7(2)9-12-13-10(14-9)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTNAUIJCVFEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401207239 | |

| Record name | Piperidine, 2-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439902-18-7 | |

| Record name | Piperidine, 2-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 2-[5-(1-methylethyl)-1,3,4-oxadiazol-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate](/img/structure/B3059857.png)

![6-(Boc-aminomethyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B3059858.png)

![Methyl 5-chloroisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B3059864.png)

![3,5,11,13-Tetramethoxy-17-oxatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10(15),11,13-hexaene-4,12-diol](/img/structure/B3059866.png)

![tert-Butyl N-[1-(pyrimidin-4-yl)azetidin-3-yl]carbamate](/img/structure/B3059868.png)